molecular formula C11H9NO2S B1598080 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS No. 749902-11-2

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Cat. No. B1598080
M. Wt: 219.26 g/mol
InChI Key: AZBYGUZCRCHMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . It has a molecular formula of C11H9NO2S .


Synthesis Analysis

This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is represented by the formula C11H9NO2S . The compound has a molecular weight of 219.26 g/mol .


Chemical Reactions Analysis

The compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane). The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.26 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of new heterocyclic compounds using 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde or related derivatives as precursors. These synthesized compounds have been evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For example, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles showing significant analgesic and anti-inflammatory activities. Additionally, Mao-Jing Wu (2013) reported the synthesis of a compound exhibiting fungicidal activity, highlighting the potential of these derivatives in developing bioactive substances (Abdel-Wahab, B. F. et al., 2012) (Wu, Mao-Jing, 2013).

Corrosion Inhibition

Khaled et al. (2009) explored the use of thiazole derivatives, including those related to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, as corrosion inhibitors for mild steel in sulfuric acid solutions. Their study demonstrated that these derivatives effectively reduce corrosion, indicating their utility in industrial applications (Khaled, K. F. & Amin, M., 2009).

Molecular Dynamics and Chemical Studies

Research by Arslan and Algül (2007) involved the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole, conducting a detailed study of its molecular structure and vibrational frequencies using various theoretical methods. This study provides insights into the physicochemical properties of thiazole derivatives, contributing to our understanding of their reactivity and potential applications in material science (Arslan, H. & Algül, Ö., 2007).

Fluorescent Probes

Lim et al. (2018) developed a fluorescent probe based on 2-(2'-hydroxyphenyl)thiazole-4-carboxaldehyde for the sequential detection of Al3+ and F− ions, showcasing the compound's potential in environmental monitoring and analytical chemistry. The probe exhibited a "switch on" response for Al3+ ions and a "switch off" response for F− ions, demonstrating its selectivity and sensitivity (Lim, C. et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBYGUZCRCHMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366612
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

CAS RN

749902-11-2
Record name 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749902-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Reactant of Route 3
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Reactant of Route 4
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Reactant of Route 5
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Reactant of Route 6
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.